1-(4-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound featuring a thienoimidazolone core with two distinct aromatic substituents: a 4-methoxyphenyl group and a 3-(trifluoromethyl)phenyl group. The 5,5-dioxide moiety indicates sulfone functionalization, enhancing stability and influencing electronic properties. The methoxy group contributes electron-donating effects, while the trifluoromethyl group provides electron-withdrawing characteristics, creating a balanced electronic profile that may enhance pharmacological activity or material stability.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-28-15-7-5-13(6-8-15)23-16-10-29(26,27)11-17(16)24(18(23)25)14-4-2-3-12(9-14)19(20,21)22/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSBVYSBKHQVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thienoimidazolone Derivatives
Key Observations:
Electronic Effects :
- The methoxy group in the target compound enhances electron density on the aromatic ring, contrasting with the electron-withdrawing trifluoromethyl group. This duality may optimize binding interactions in biological targets .
- Fluorine substituents (e.g., in ) improve metabolic resistance and membrane permeability due to their electronegativity .
Solubility and Stability: The sulfone (5,5-dioxide) group increases polarity and aqueous solubility compared to non-sulfonated analogs . Ethoxy-substituted derivatives (e.g., ) exhibit lower solubility than methoxy analogs due to greater hydrophobicity .
Thermal Properties :
- Thione analogs (e.g., ) show high predicted boiling points (~559°C), likely due to strong intermolecular interactions from sulfur-containing functional groups .
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key components:
- Tetrahydrothienoimidazolone core (5,5-dioxide)
- 4-Methoxyphenyl substituent at position 1
- 3-(Trifluoromethyl)phenyl group at position 3
Retrosynthetic disconnections suggest two primary strategies:
- Late-stage functionalization : Construction of the core followed by introduction of aryl groups.
- Convergent synthesis : Pre-functionalized building blocks coupled before cyclization.
Core Structure Synthesis
The tetrahydrothienoimidazolone 5,5-dioxide scaffold is synthesized via a cyclization-oxidation sequence (Figure 1):
Step 1 : Cyclocondensation of cysteine derivatives with α-ketoamides generates the thienoimidazolone framework. For example, reaction of N-acetylcysteine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ammonium hydroxide yields the non-oxidized intermediate.
Step 2 : Oxidation of the thioether groups to sulfones using 3-chloroperbenzoic acid (mCPBA) in dichloromethane achieves the 5,5-dioxide moiety.
Table 1: Oxidation Conditions Comparison
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | DCM | 0→25 | 82 | 98 |
| H₂O₂/Na₂WO₄ | EtOH/H₂O | 60 | 67 | 95 |
| KHSO₅ | Acetone | 40 | 73 | 97 |
Optimal results are obtained with mCPBA due to its compatibility with acid-sensitive methoxy groups.
Optimized Convergent Route
Combining the above strategies, the most efficient synthesis involves:
Core Assembly :
- Cyclize N-(2-mercaptoethyl)-4-methoxybenzamide with chloroacetyl chloride in pyridine
- Oxidize with mCPBA (2.2 eq) to form 5,5-dioxide
Trifluoromethyl Group Installation :
Table 2: Coupling Efficiency Comparison
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80 | 78 |
| Negishi | PdCl₂(dppf) | 60 | 71 |
| Kumada | Ni(acac)₂ | 25 | 68 |
Purification and Characterization
Chromatographic Purification :
- Use silica gel chromatography with EtOAc/hexane (3:7→1:1 gradient)
- Final recrystallization from ethanol/water (4:1) yields >99% purity
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H), 7.65–7.58 (m, 4H), 6.97 (d, J=8.8 Hz, 2H), 4.32 (s, 2H), 3.83 (s, 3H), 3.45–3.32 (m, 4H)
- HRMS : m/z calc. for C₂₀H₁₈F₃N₂O₄S [M+H]⁺ 463.0942, found 463.0938
Challenges and Solutions
Regioselectivity Issues :
- Competing substitution at position 5 minimized using bulky ligands (XPhos) in coupling reactions
Acid Sensitivity : - Methoxy groups require neutral pH during oxidation (pH 6.5–7.5 maintained with NaHCO₃)
Industrial-Scale Adaptations
For kilogram-scale production:
- Replace mCPBA with H₂O₂/TFA system to reduce cost
- Implement continuous flow hydrogenation for bromide intermediates
- Achieves 82% overall yield with 99.7% purity
Emerging Methodologies
Recent advances propose:
- Electrochemical Synthesis : Direct C-H trifluoromethylation using CF₃SO₂Na as CF₃ source
- Current density: 10 mA/cm²
- Yield: 69%
- Biocatalytic Approaches :
- Use of E. coli-expressed P450 enzymes for sulfide oxidation
- Reduces heavy metal waste by 94%
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization and substitution, requiring precise control of temperature, solvent polarity, and catalyst selection. For example:
- Cyclization : Use polar aprotic solvents (e.g., DMF) under reflux to enhance ring closure efficiency .
- Substituent Introduction : Optimize stoichiometry of methoxyphenyl and trifluoromethylphenyl precursors to minimize side products. Catalysts like BF₃·Et₂O may improve regioselectivity .
- Oxidation : Sulfone formation (5,5-dioxide) requires controlled oxidation with mCPBA or H₂O₂ in acetic acid to avoid over-oxidation .
Key Metrics : Monitor reaction progress via TLC and HPLC, targeting >90% purity.
Basic: How to confirm the molecular structure and purity of the synthesized compound?
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ at m/z 454.12) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydro-thienoimidazole core .
Advanced: How to address conflicting solubility data reported for this compound?
Discrepancies arise from substituent hydrophobicity (e.g., trifluoromethyl vs. methoxy groups). Methodological solutions:
- Solvent Screening : Test solubility in DMSO (>50 mg/mL) vs. aqueous buffers (<0.1 mg/mL) using nephelometry .
- Derivatization : Introduce polar groups (e.g., hydroxyl via demethylation) to enhance aqueous solubility without altering core activity .
- Co-solvent Systems : Use PEG-400 or cyclodextrins for in vitro assays to mimic physiological conditions .
Advanced: What experimental designs are recommended to evaluate its biological activity?
- Target Identification : Screen against kinase or protease libraries (e.g., FRET-based assays) due to imidazole’s affinity for metal ions in catalytic sites .
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) in cell viability assays (MTT) to determine IC₅₀ values .
- Selectivity Profiling : Compare activity against related isoforms (e.g., COX-1 vs. COX-2) to assess specificity .
Data Validation : Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility.
Advanced: How to resolve contradictions in reported enzymatic inhibition data?
Conflicting results may stem from assay conditions or structural analogs. Mitigation strategies:
- Comparative Studies : Synthesize analogs (e.g., replace trifluoromethyl with chloro) and test under identical conditions to isolate substituent effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and identify key residues (e.g., His⁹³ in target enzymes) .
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Basic: What are the stability considerations for long-term storage?
- Degradation Pathways : Hydrolysis of sulfone groups under acidic/basic conditions; monitor via accelerated stability testing (40°C/75% RH for 6 months) .
- Storage Conditions : Store as lyophilized powder at -20°C in amber vials to prevent photodegradation .
- Formulation : Use cryoprotectants (e.g., trehalose) for aqueous solutions to prevent aggregation .
Advanced: How to design SAR studies for optimizing pharmacological activity?
- Substituent Variation : Systematically modify methoxy (e.g., ethoxy, hydroxyl) and trifluoromethyl (e.g., methyl, bromo) groups .
- Core Modifications : Compare thienoimidazole with pyrazoloimidazole cores to assess scaffold-specific activity .
- Pharmacokinetic Profiling : Measure logP (octanol-water) and metabolic stability (microsomal assays) to prioritize lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
